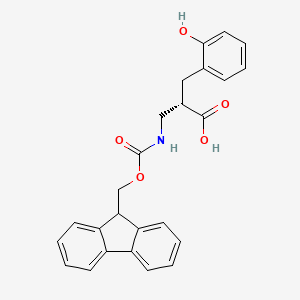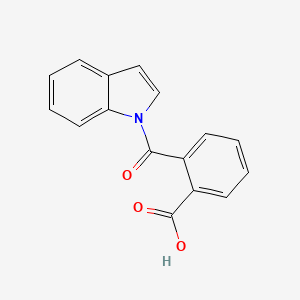
2-(indole-1-carbonyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indole-1-carbonyl)benzoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety attached to a benzoic acid structure, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indole-1-carbonyl)benzoic acid typically involves the reaction of indole with benzoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, green chemistry principles are increasingly being applied to reduce the environmental impact of these synthetic processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Indole-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
2-(1H-Indole-1-carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: This compound and its derivatives are investigated for potential therapeutic applications, such as drug development for various diseases.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(1H-Indole-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to their potential use as therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxindole: An oxidized form of indole with various biological activities.
Uniqueness
2-(1H-Indole-1-carbonyl)benzoic acid is unique due to its specific structure, which combines the indole moiety with a benzoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
646509-16-2 |
|---|---|
Formule moléculaire |
C16H11NO3 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
2-(indole-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C16H11NO3/c18-15(12-6-2-3-7-13(12)16(19)20)17-10-9-11-5-1-4-8-14(11)17/h1-10H,(H,19,20) |
Clé InChI |
WBBLMNPJRJIUGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)


![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)
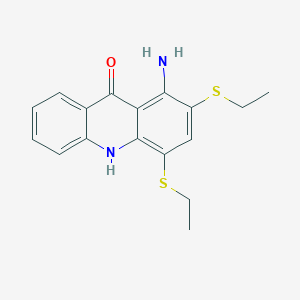
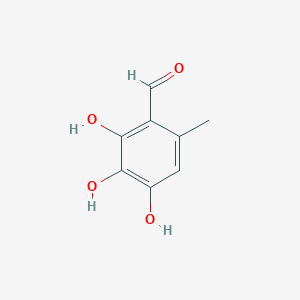
![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)

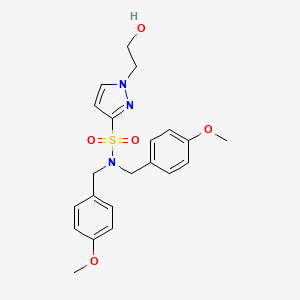
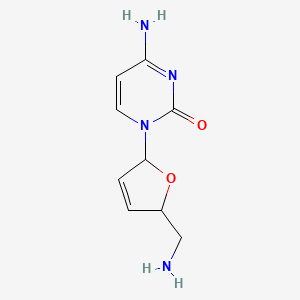

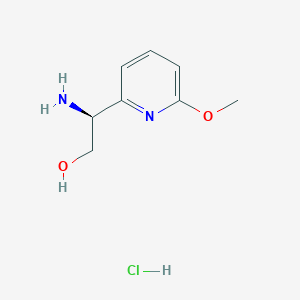
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
